N-(cyanomethyl)-N-cyclopropyl-3-(dimethylamino)benzamide
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Overview
Description
Synthesis Analysis
Several methods exist for synthesizing this compound. One versatile approach involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions, leading to the formation of N-(cyanomethyl)-N-cyclopropyl-3-(dimethylamino)benzamide . Other methods include direct treatment of amines with methyl cyanoacetate or solvent-free reactions with ethyl cyanoacetate .
Chemical Reactions Analysis
The compound’s chemical reactivity involves nucleophilic substitution, condensation, and cyclization reactions. It can serve as a precursor for the synthesis of various heterocyclic compounds. Researchers have explored its reactions with common bidentate reagents to form novel heterocycles with potential biological activities .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16(2)13-5-3-4-11(10-13)14(18)17(9-8-15)12-6-7-12/h3-5,10,12H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSCTSDANNQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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